Olutasidenib, formerly known as FT-2102, is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) [ [], [], [] ]. It acts as a targeted therapy for cancers with mIDH1 mutations [ [], [] ], particularly acute myeloid leukemia (AML) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] and gliomas [ [], [] ]. It restores normal cellular differentiation by inhibiting the production of the oncometabolite D-2-hydroxyglutarate [ [], [], [] ].
A detailed description of the synthesis methods for Olutasidenib can be found in the paper "Structure-based design and identification of FT-2102 (olutasidenib), a potent mutant-selective IDH1 inhibitor" [ [] ]. Another paper, "Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours" [ [] ], describes the synthesis of radiolabeled analogues of Olutasidenib for imaging studies.
Olutasidenib selectively inhibits the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme [ [], [], [] ]. This enzyme, when mutated, acquires a neomorphic activity that converts α-ketoglutarate to D-2-hydroxyglutarate [ [] ]. D-2-hydroxyglutarate is an oncometabolite that promotes tumorigenesis by disrupting various cellular processes, including DNA methylation and gene expression [ [], [], [] ]. By inhibiting mIDH1, Olutasidenib reduces the production of D-2-hydroxyglutarate, thereby restoring normal cellular differentiation and inhibiting tumor growth [ [], [] ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4